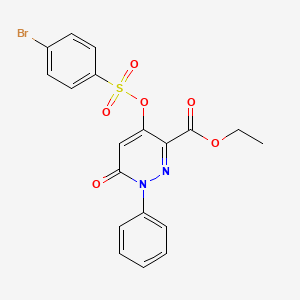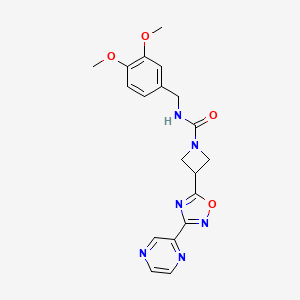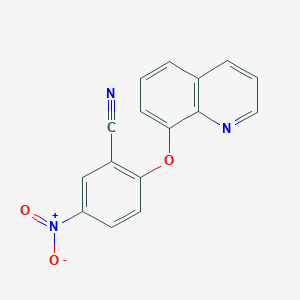
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, the bromophenyl group could participate in coupling reactions, and the pyridazine ring could undergo substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, stability, and reactivity .Applications De Recherche Scientifique
Antimicrobial Applications
The compound has been utilized in synthesizing various heterocyclic compounds with reported antimicrobial properties. For instance, a study by Sarvaiya, Gulati, and Patel (2019) described the synthesis of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds using a derivative of the compound. These synthesized compounds were then evaluated for their antimicrobial activity against various bacteria and fungi, indicating the compound's potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of diverse heterocyclic compounds. Kheder, Mabkhot, and Farag (2009) reported the use of a related compound in the synthesis of new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, showcasing its versatility in creating pharmacologically relevant structures (Kheder, Mabkhot, & Farag, 2009).
Stereoselective Synthesis of Functionalized Compounds
The compound's derivatives have been used in stereoselective synthesis processes. Indumathi, Kumar, and Perumal (2007) outlined a four-component tandem protocol using a derivative of the compound for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This indicates its utility in creating complex, functionalized molecular structures with potential pharmaceutical applications (Indumathi, Kumar, & Perumal, 2007).
Hydrolysis Studies
Additionally, the compound and its derivatives have been a subject of hydrolysis studies to understand reaction mechanisms and kinetics, potentially aiding in refining synthesis processes for pharmaceuticals. Chan, Cox, and Sinclair (2008) studied the pH-dependent hydrolysis of related compounds, providing insights into the selective removal of protecting groups in synthetic chemistry (Chan, Cox, & Sinclair, 2008).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical and the recommended safety precautions .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O6S/c1-2-27-19(24)18-16(28-29(25,26)15-10-8-13(20)9-11-15)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHANJZBGBXSAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![2-Bromospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2639715.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)
![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)

